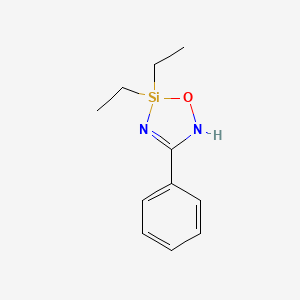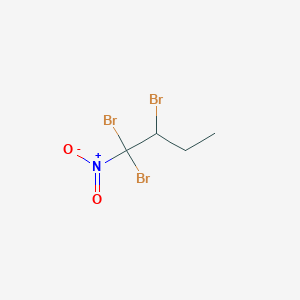
1,1,2-Tribromo-1-nitrobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Tribromo-1-nitrobutane is a chemical compound with the molecular formula C₄H₆Br₃NO₂ It is a halogenated nitroalkane, characterized by the presence of three bromine atoms and one nitro group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2-Tribromo-1-nitrobutane can be synthesized through the bromination of 1-nitrobutane. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of bromine and the potential for side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Tribromo-1-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other higher oxidation state products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H₂) with catalysts like Pd/C or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Substitution: Formation of hydroxylated, alkoxylated, or aminated derivatives.
Reduction: Conversion to 1,1,2-tribromo-1-aminobutane.
Oxidation: Formation of corresponding oxides or higher oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2-Tribromo-1-nitrobutane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2-tribromo-1-nitrobutane involves its interaction with molecular targets through its reactive bromine and nitro groups. These functional groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets, potentially affecting cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Tribromoethane: Similar in structure but with a shorter carbon chain.
1,1,2-Tribromo-2-phenylethane: Contains a phenyl group, leading to different chemical properties and applications.
3,3,3-Tribromo-1-nitropropene: Similar functional groups but with a different carbon backbone.
Uniqueness: 1,1,2-Tribromo-1-nitrobutane is unique due to its specific arrangement of bromine and nitro groups on a butane backbone, which imparts distinct reactivity and potential applications compared to its analogs. Its combination of halogenation and nitration makes it a versatile compound for various chemical transformations and research purposes.
Eigenschaften
CAS-Nummer |
62545-18-0 |
|---|---|
Molekularformel |
C4H6Br3NO2 |
Molekulargewicht |
339.81 g/mol |
IUPAC-Name |
1,1,2-tribromo-1-nitrobutane |
InChI |
InChI=1S/C4H6Br3NO2/c1-2-3(5)4(6,7)8(9)10/h3H,2H2,1H3 |
InChI-Schlüssel |
HXQMKOKGIJJAPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C([N+](=O)[O-])(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


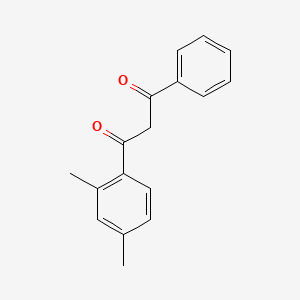
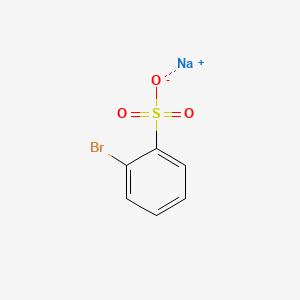
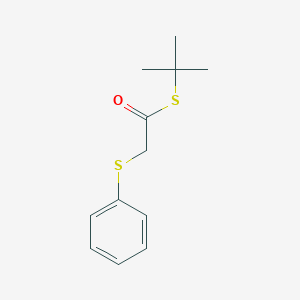
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
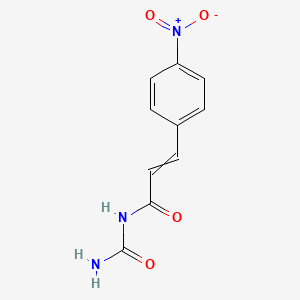

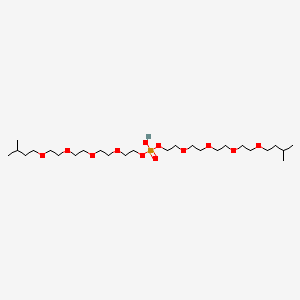
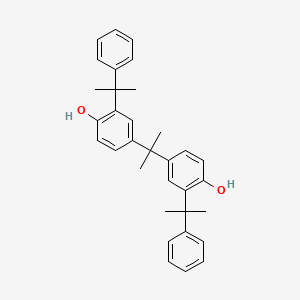
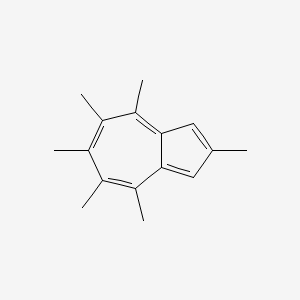
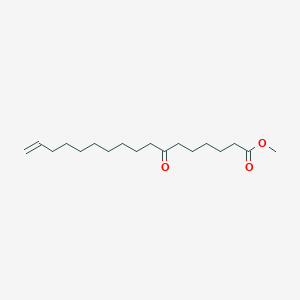
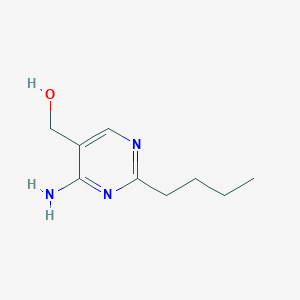
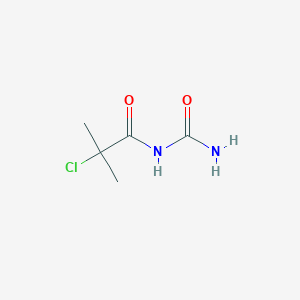
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
